2-Cyano-5-methylhex-2-enamide
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Overview
Description
2-Cyano-5-methylhex-2-enamide is an organic compound with the molecular formula C8H12N2O It is characterized by the presence of a cyano group (–C≡N) and an amide group (–C(=O)NH2) attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-methylhex-2-enamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-methylhex-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oximes, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-Cyano-5-methylhex-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyano-5-methylhex-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The amide group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Cyano-5-methylhex-2-enamide can be compared with other similar compounds, such as:
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.
Cyanoacetamide Derivatives: These compounds share the cyanoacetamide structure and are used in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in different fields. Its combination of a cyano group and an amide group provides versatility in chemical reactions and potential biological activities.
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(E)-2-cyano-5-methylhex-2-enamide |
InChI |
InChI=1S/C8H12N2O/c1-6(2)3-4-7(5-9)8(10)11/h4,6H,3H2,1-2H3,(H2,10,11)/b7-4+ |
InChI Key |
JYXALHBTQPXYHF-QPJJXVBHSA-N |
Isomeric SMILES |
CC(C)C/C=C(\C#N)/C(=O)N |
Canonical SMILES |
CC(C)CC=C(C#N)C(=O)N |
Origin of Product |
United States |
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